1-(Bromomethyl)-4-cyclobutylcyclohexane
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Overview
Description
1-(Bromomethyl)-4-cyclobutylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which also bears a cyclobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-cyclobutylcyclohexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 4-cyclobutylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-cyclobutylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-4-cyclobutylcyclohexane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Chemical Biology: The compound can be employed in the study of biological systems and the development of biochemical probes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-cyclobutylcyclohexane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-cyclobutylcyclohexane
- 1-(Iodomethyl)-4-cyclobutylcyclohexane
- 1-(Hydroxymethyl)-4-cyclobutylcyclohexane
Comparison: 1-(Bromomethyl)-4-cyclobutylcyclohexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. Bromine is a better leaving group than chlorine, making the bromomethyl compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s size and electronegativity influence the compound’s physical and chemical properties, differentiating it from its analogs.
Properties
IUPAC Name |
1-(bromomethyl)-4-cyclobutylcyclohexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWCLYDRVEJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC(CC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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